molecular formula C8H2BrClF4O B14775887 1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone

1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B14775887
M. Wt: 305.45 g/mol
InChI Key: RWNUERTUBLDPAC-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-bromo-2-chloro-6-fluoroaniline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield corresponding oxides and reduced products .

Scientific Research Applications

1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of trifluoromethyl and phenyl groups, which impart distinct chemical properties. These properties include increased stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C8H2BrClF4O

Molecular Weight

305.45 g/mol

IUPAC Name

1-(3-bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H2BrClF4O/c9-3-1-2-4(11)5(6(3)10)7(15)8(12,13)14/h1-2H

InChI Key

RWNUERTUBLDPAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)Cl)Br

Origin of Product

United States

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